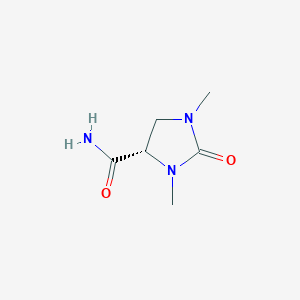
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide is a chiral compound with a unique structure that includes an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazolidine ring.
Applications De Recherche Scientifique
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide include other imidazolidine derivatives and chiral amides. Examples include:
- ®-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide
- 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-8-3-4(5(7)10)9(2)6(8)11/h4H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1 |
Clé InChI |
YGMISBLSYZFWHG-BYPYZUCNSA-N |
SMILES isomérique |
CN1C[C@H](N(C1=O)C)C(=O)N |
SMILES canonique |
CN1CC(N(C1=O)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)
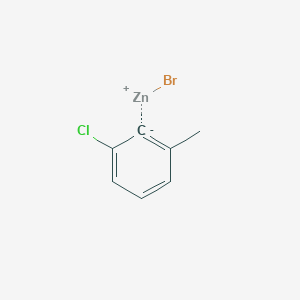

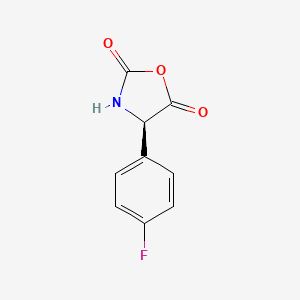
![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
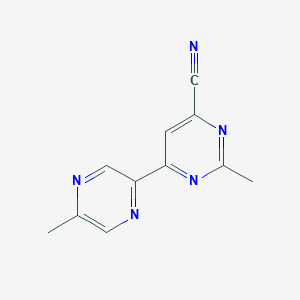
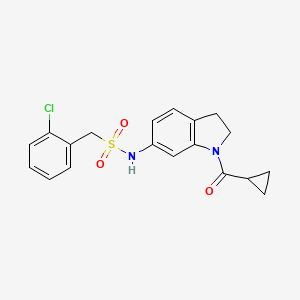
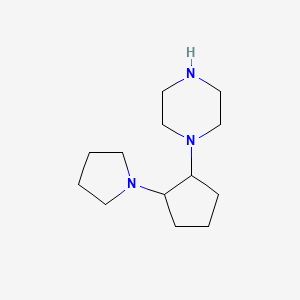
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

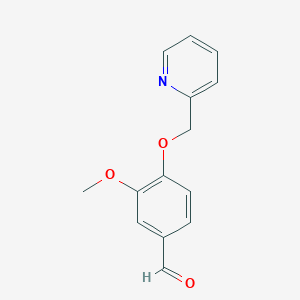
![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

